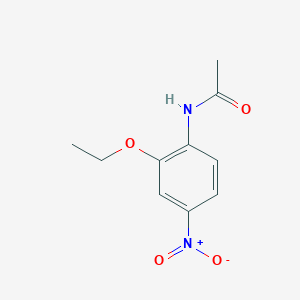![molecular formula C7H14N2 B055667 5-Methyl-1,4-diazabicyclo[3.2.1]octane CAS No. 111453-71-5](/img/structure/B55667.png)
5-Methyl-1,4-diazabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,4-diazabicyclo[3.2.1]octane, also known as DMBO, is a bicyclic amidine compound with a molecular formula of C7H12N2. It is a potent organic base that has been used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
5-Methyl-1,4-diazabicyclo[3.2.1]octane has been used as a catalyst in various chemical reactions due to its basicity and steric hindrance. It has also been used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry. 5-Methyl-1,4-diazabicyclo[3.2.1]octane has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
5-Methyl-1,4-diazabicyclo[3.2.1]octane acts as a base and can react with acids to form salts. It can also act as a nucleophile and participate in various chemical reactions. 5-Methyl-1,4-diazabicyclo[3.2.1]octane has been shown to form stable complexes with certain metal ions, which has led to its use as a ligand in coordination chemistry.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-1,4-diazabicyclo[3.2.1]octane has been shown to have anticonvulsant properties in animal models. It has also been studied for its potential as a treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-1,4-diazabicyclo[3.2.1]octane is a potent base that can be used in small quantities to catalyze various chemical reactions. Its unique chemical properties make it a valuable tool in organic synthesis and coordination chemistry. However, 5-Methyl-1,4-diazabicyclo[3.2.1]octane is highly reactive and can be difficult to handle, which can limit its use in certain experiments.
Direcciones Futuras
Future research on 5-Methyl-1,4-diazabicyclo[3.2.1]octane could focus on its potential as a chiral auxiliary in asymmetric synthesis. It could also be studied for its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, 5-Methyl-1,4-diazabicyclo[3.2.1]octane could be used as a ligand in the development of new catalysts for chemical reactions.
Métodos De Síntesis
5-Methyl-1,4-diazabicyclo[3.2.1]octane is synthesized by reacting 2,5-dimethylpyrrole with cyanamide in the presence of a strong base. The resulting product is then treated with a reducing agent to obtain 5-Methyl-1,4-diazabicyclo[3.2.1]octane. This method has been optimized to produce 5-Methyl-1,4-diazabicyclo[3.2.1]octane with high purity and yield.
Propiedades
Número CAS |
111453-71-5 |
|---|---|
Nombre del producto |
5-Methyl-1,4-diazabicyclo[3.2.1]octane |
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
5-methyl-1,4-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-7-2-4-9(6-7)5-3-8-7/h8H,2-6H2,1H3 |
Clave InChI |
MMMRYGZVTYXUJO-UHFFFAOYSA-N |
SMILES |
CC12CCN(C1)CCN2 |
SMILES canónico |
CC12CCN(C1)CCN2 |
Sinónimos |
1,4-Diazabicyclo[3.2.1]octane,5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



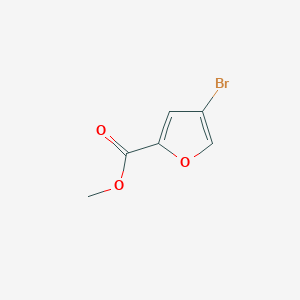
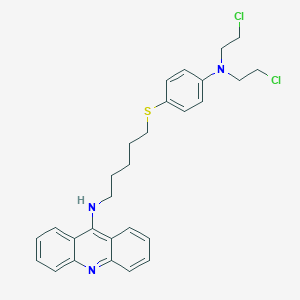
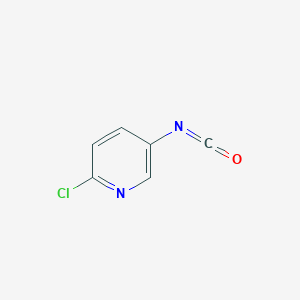
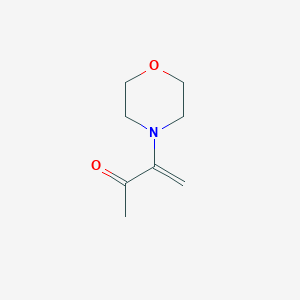
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

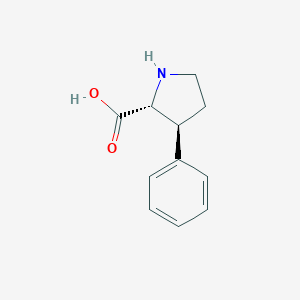

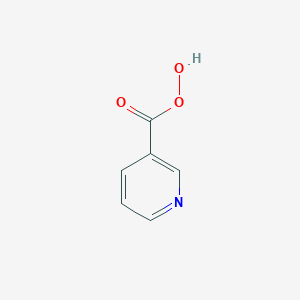
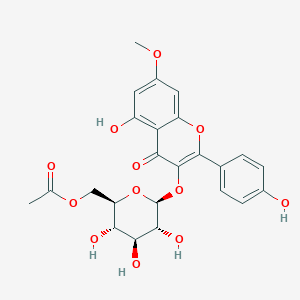
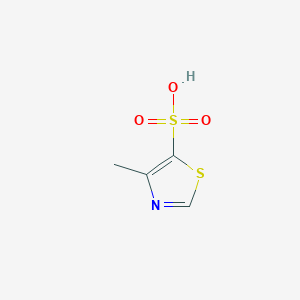
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
